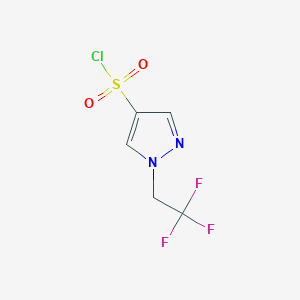
3-(4-甲酰基苯基)丙酸
概述
描述
3-(4-Formylphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Formylphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Formylphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
材料科学中的可再生结构单元
苯乙酸(PA),3-(4-甲酰基苯基)丙酸的衍生物,作为材料科学中的可再生结构单元正受到关注。它用于增强分子对苯并恶嗪 (Bz) 环形成的反应性。这种方法能够生产出具有适合于广泛应用的热和热机械性能的材料,从而促进了材料科学中的可持续替代品 (Trejo-Machin 等,2017)。
食品接触材料安全性
在食品安全领域,欧洲食品安全局 (EFSA) 对 3-(4-甲酰基苯基)丙酸的衍生物进行了风险评估,重点关注其在与食品接触的聚烯烃中的使用。评估得出的结论是,在特定条件下使用时,对消费者没有安全问题,突出了其作为食品包装材料中安全成分的潜力 (EFSA,2011)。
新型有机合成
3-(4-甲酰基苯基)丙酸参与了新型有机合成方法。例如,它的双功能甲酰基酸衍生物被用于一锅反应中合成苯并咪唑稠合的 1,4-二氮杂-5-酮,展示了其在促进复杂化学合成中的多功能性 (Ghandi 等,2011)。
抗炎应用
3-(4-甲酰基苯基)丙酸的衍生物在杜仲叶中被发现。这些化合物对巨噬细胞中 LPS 诱导的 NO 生成表现出适度的抑制活性,表明具有潜在的抗炎应用 (Ren 等,2021)。
生物标签的合成
3-(4-羟基苯基)丙酸被用于创建一种新型荧光生物标签。这一创新展示了该化合物在生物化学中的应用,特别是在生物系统中的标记和追踪 (Briggs 等,2002)。
抗衰老护肤
3-(4-羟基苯基)丙酸酰胺的制造方法展示了其在抗衰老护肤品中的应用。它的生物特性,特别是在预防皮肤皱纹方面,突出了其在化妆品应用中的潜力 (Wawrzyniak 等,2016)。
安全和危害
作用机制
Mode of Action
The exact mode of action of 3-(4-Formylphenyl)propanoic acid is currently unknown due to the lack of specific research on this compound . Typically, such compounds interact with their targets, leading to changes in the target’s function. This can result in a variety of effects, depending on the nature of the target and the type of interaction.
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could influence its absorption and distribution within the body
Result of Action
As an intermediate in the manufacture of pharmaceuticals , its effects would likely depend on the specific drugs it’s used to produce.
生化分析
Biochemical Properties
3-(4-Formylphenyl)propanoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative reactions, such as aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. The formyl group in 3-(4-Formylphenyl)propanoic acid is a key functional group that undergoes oxidation, leading to the formation of the corresponding carboxylic acid .
Additionally, 3-(4-Formylphenyl)propanoic acid can interact with proteins through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. These interactions can influence the protein’s conformation and activity, potentially affecting various biochemical pathways .
Cellular Effects
3-(4-Formylphenyl)propanoic acid has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways by modulating the activity of key signaling molecules. For example, it can affect the activity of kinases and phosphatases, which are crucial for the regulation of cell signaling cascades .
Furthermore, 3-(4-Formylphenyl)propanoic acid has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in the expression levels of specific genes, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 3-(4-Formylphenyl)propanoic acid involves its interactions with various biomolecules. At the molecular level, this compound can bind to enzymes and proteins, leading to either inhibition or activation of their activity. For instance, the formyl group in 3-(4-Formylphenyl)propanoic acid can form covalent bonds with nucleophilic residues in the active site of enzymes, resulting in enzyme inhibition .
Additionally, 3-(4-Formylphenyl)propanoic acid can modulate gene expression by binding to transcription factors and altering their ability to regulate target genes. This can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Formylphenyl)propanoic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to strong oxidizing agents . Long-term studies have shown that 3-(4-Formylphenyl)propanoic acid can have sustained effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 3-(4-Formylphenyl)propanoic acid in animal models vary with different dosages. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .
Metabolic Pathways
3-(4-Formylphenyl)propanoic acid is involved in various metabolic pathways, including those related to the metabolism of aromatic compounds. This compound can be metabolized by enzymes such as aldehyde dehydrogenase, leading to the formation of the corresponding carboxylic acid . Additionally, it can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 3-(4-Formylphenyl)propanoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of 3-(4-Formylphenyl)propanoic acid can also be influenced by its solubility and affinity for different cellular components .
Subcellular Localization
The subcellular localization of 3-(4-Formylphenyl)propanoic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The localization of 3-(4-Formylphenyl)propanoic acid can also affect its interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
3-(4-formylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4,7H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCCSDVEUWXOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600356 | |
| Record name | 3-(4-Formylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34961-64-3 | |
| Record name | 3-(4-Formylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-formylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
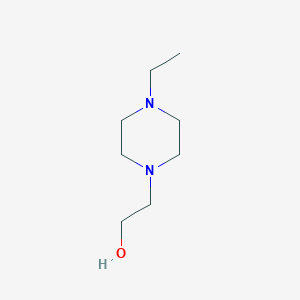
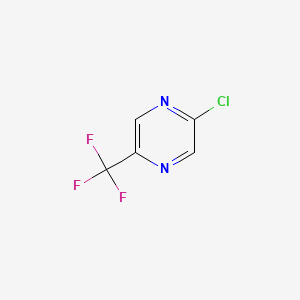
![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1288235.png)
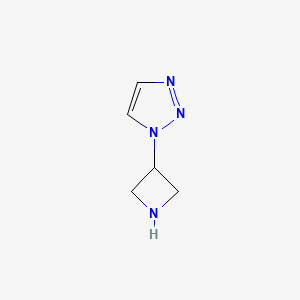
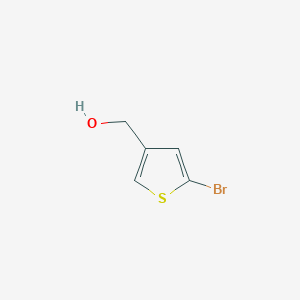


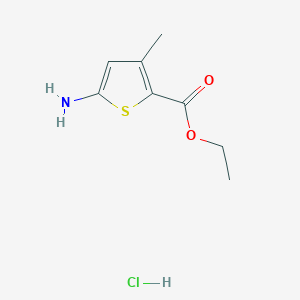
![[1-(2-Aminoethyl)piperidin-4-yl]methanol](/img/structure/B1288255.png)
![5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/structure/B1288257.png)

